4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-[1,1’2’,1’'-terphenyl]-4-amine: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and terphenyl derivatives through amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl-4-carboxylic acid derivatives, while reduction can produce biphenyl-4-amine derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-amine
- Terphenyl-4-amine
- N-Phenyl-1,1’-biphenyl-4-amine
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-[1,1’:2’,1’'-terphenyl]-4-amine is unique due to its extended aromatic system, which can enhance its electronic properties. This makes it particularly valuable in applications requiring high electron mobility, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N/c1-3-9-23(10-4-1)24-15-19-27(20-16-24)31-28-21-17-26(18-22-28)30-14-8-7-13-29(30)25-11-5-2-6-12-25/h1-22,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJALITQCIYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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